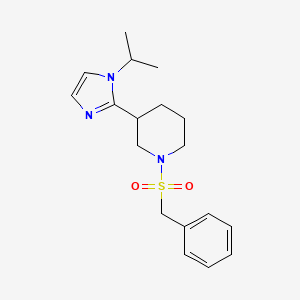![molecular formula C20H22FN3O3 B5636469 1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)
1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes that may include nucleophilic substitution reactions, ester hydrolysis, and cycloaddition reactions. A study by Zhou et al. (2021) on a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, outlines a high-yield synthetic method from commercially available precursors through a series of nucleophilic substitution reactions and ester hydrolysis, achieving a total yield of 48.8% (Zhou et al., 2021). This approach may offer insights into potential synthetic routes for the target compound, emphasizing the importance of selecting suitable precursors and reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using techniques like NMR spectroscopy, mass spectrometry, and crystal structure analysis. For example, McLaughlin et al. (2016) provided an extensive analytical characterization of a research chemical, including its crystal structure analysis, highlighting the utility of these techniques in confirming molecular structures (McLaughlin et al., 2016). Such detailed structural analysis is crucial for understanding the compound's chemical behavior and potential applications.
Chemical Reactions and Properties
Isoxazole and pyrrolidine derivatives are known for their reactivity and utility in various chemical reactions. A study by Kumar and Perumal (2007) on the cycloaddition of azomethine ylide to tetrahydro-4(1H)-pyridinones resulting in spiro-pyrrolidines and subsequent formation of mono-spiro-isoxazolines underlines the potential for cycloaddition reactions involving isoxazole groups (Kumar & Perumal, 2007). These findings may suggest pathways for modifying or functionalizing the compound .
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on related compounds can provide insights into the expected physical properties of the target compound. For instance, research on the crystal structure and DFT study of a compound containing 2-fluorophenyl and imidazo[1,2-a]pyridine-2-carboxamide groups showed that the molecular structure optimized by DFT is consistent with the crystal structure, offering predictions about its physicochemical properties (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, acidity/basicity, and potential for forming derivatives, are central to its applications in synthesis and drug design. The functional groups present in the compound, such as isoxazole, fluorophenyl, and pyrrolidine, play a significant role in determining these properties. Research by Nural et al. (2018) on the synthesis and antimicrobial activity of pyrrolidine-2-carboxylate derivatives showcases the impact of structural variations on chemical behavior and biological activity, which could be relevant for understanding the chemical properties of the target compound (Nural et al., 2018).
Eigenschaften
IUPAC Name |
1-cyclopentyl-N-[[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-17-8-4-3-7-16(17)18-10-15(27-23-18)11-22-20(26)13-9-19(25)24(12-13)14-5-1-2-6-14/h3-4,7-8,10,13-14H,1-2,5-6,9,11-12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEDTBMVYGOCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NCC3=CC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5636387.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5636395.png)
![4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5636397.png)

![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)

![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)
![1-{2-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5636434.png)

![6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636439.png)
![3-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B5636446.png)


![5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5636487.png)